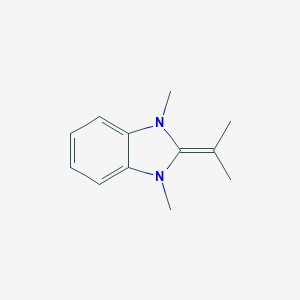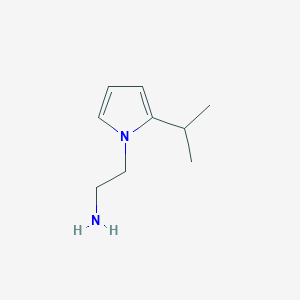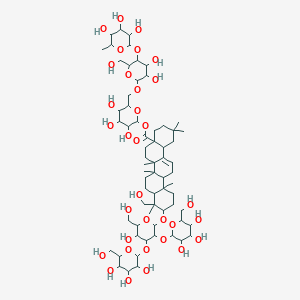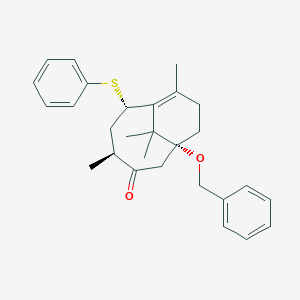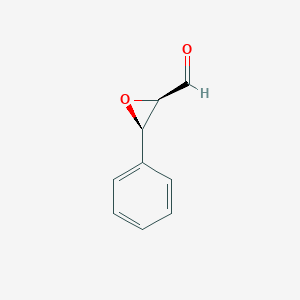
(2R,3S)-3-Phenyloxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Phenyloxirane-2-carbaldehyde is a compound that has been the subject of extensive scientific research. It is a chiral aldehyde that has been used in the synthesis of various pharmaceuticals and organic compounds.
Scientific Research Applications
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in various scientific research applications, including the synthesis of organic compounds and pharmaceuticals. It has been used as a chiral building block in the synthesis of various natural products, such as alkaloids and terpenoids. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in the synthesis of various drugs, including antiviral and anticancer agents.
Mechanism Of Action
The mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions, including the reaction with electrophiles, such as alkyl halides and aldehydes. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Advantages And Limitations For Lab Experiments
The advantages of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its chiral nature, which makes it useful as a building block in the synthesis of various organic compounds and pharmaceuticals. Additionally, it has been shown to have various biological activities, including antiviral and anticancer activities. However, the limitations of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its high cost and limited availability.
Future Directions
There are many future directions for research involving ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. One area of research could focus on the development of new synthetic methods for the production of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. Additionally, research could focus on the development of new pharmaceuticals and organic compounds that incorporate ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde as a building block. Furthermore, research could focus on the elucidation of the mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde and its biological activities.
Synthesis Methods
The synthesis of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde involves the reaction between (R)-phenylglycidol and potassium permanganate in the presence of sodium hydroxide. This reaction leads to the formation of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde, which can be isolated and purified by various methods, including column chromatography and recrystallization.
properties
CAS RN |
126720-47-6 |
|---|---|
Product Name |
(2R,3S)-3-Phenyloxirane-2-carbaldehyde |
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,3R)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m0/s1 |
InChI Key |
MNDACYSEJXGHML-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
synonyms |
Oxiranecarboxaldehyde, 3-phenyl-, (2R,3S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
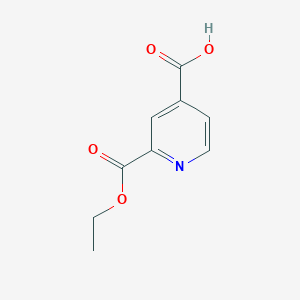
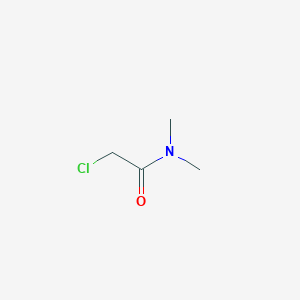
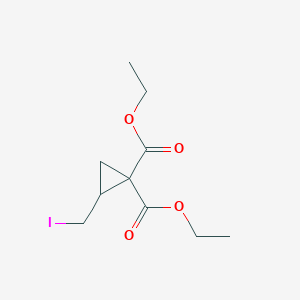
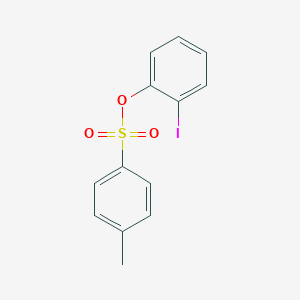
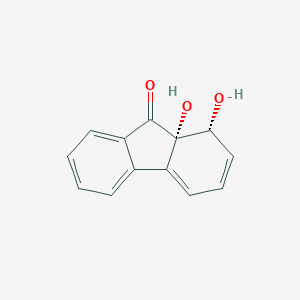
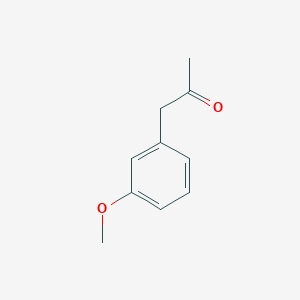
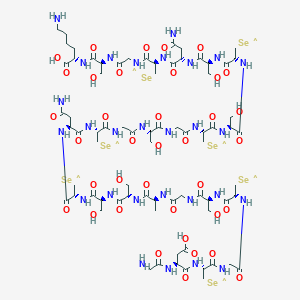
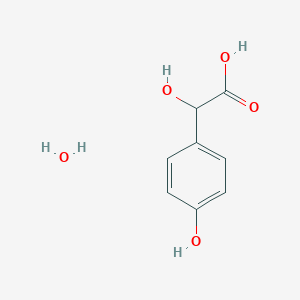
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
